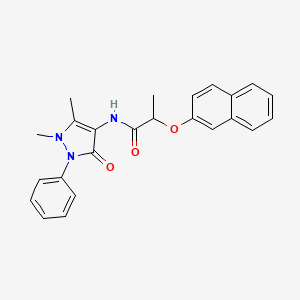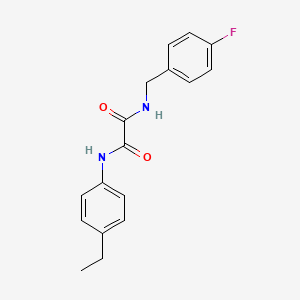![molecular formula C18H21NO4 B4795791 N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide
Descripción general
Descripción
N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide, commonly known as BOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOB belongs to the class of benzamides and is a derivative of the psychedelic compound, mescaline.
Mecanismo De Acción
The mechanism of action of BOB is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain, including the serotonin 5-HT2A receptor. BOB has also been found to inhibit the activity of the enzyme, monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
BOB has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BOB has also been found to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, BOB has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BOB in lab experiments is its relatively low toxicity. BOB has been found to have a low acute toxicity in animal studies. Additionally, BOB is stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using BOB in lab experiments is its limited solubility in water. This can make it difficult to administer BOB to cells or animals in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of BOB. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. BOB has been found to have neuroprotective properties in animal studies, making it a potential candidate for further investigation. Another direction is to investigate the effects of BOB on the gut microbiome. Recent studies have shown that the gut microbiome plays a crucial role in various physiological processes, and BOB may have an impact on gut microbiota composition. Finally, further investigation is needed to determine the long-term safety and efficacy of BOB in humans.
Conclusion:
In conclusion, BOB is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation is needed to fully understand the potential of BOB in various fields of research.
Aplicaciones Científicas De Investigación
BOB has been used in various scientific research studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. BOB has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BOB has been used in studies to investigate the effects of psychedelic compounds on the brain.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(2-phenylmethoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-10-15(11-17(12-16)22-2)18(20)19-8-9-23-13-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLGEWLPIAPOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)

![1-(3-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4795727.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)


![3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4795773.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)

